molecular formula C18H23FN6 B6441507 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline CAS No. 2640889-66-1

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline

Cat. No.: B6441507
CAS No.: 2640889-66-1
M. Wt: 342.4 g/mol
InChI Key: LBWKQZLIINEHGK-UHFFFAOYSA-N
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Description

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a chemical compound of significant interest in medicinal chemistry and drug discovery research, provided for research purposes only . This molecule features a complex structure that combines a piperazine linker with fluorinated pyrimidine and tetrahydroquinazoline rings . The piperazine scaffold is a common pharmacophore found in compounds targeting a variety of biological pathways, while the fluorinated pyrimidine moiety is often explored for its potential in modulating enzyme activity . Researchers are investigating this compound as a key intermediate in the synthesis of novel molecules for various biochemical applications. Its structural characteristics make it a valuable scaffold for developing targeted chemical probes and inhibitors. This product is intended for use by qualified researchers in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN6/c1-12-16(19)18(23-13(2)22-12)25-9-7-24(8-10-25)17-14-5-3-4-6-15(14)20-11-21-17/h11H,3-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWKQZLIINEHGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)C)N2CCN(CC2)C3=NC=NC4=C3CCCC4)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline is a synthetic organic compound with a complex structure that integrates a tetrahydroquinazoline core and a piperazine moiety substituted with a fluorinated pyrimidine. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

  • Molecular Formula : C18H23FN6
  • Molecular Weight : 342.4 g/mol
  • Structural Features : The presence of a fluorine atom and dimethyl groups enhances lipophilicity, which may influence its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Antitumor Activity : Compounds with similar structures have shown promise in inhibiting tumor growth.
  • Antidepressant Effects : The piperazine moiety is often associated with antidepressant properties.
  • Inhibition of Enzymatic Activity : Some derivatives have been explored for their ability to inhibit phosphodiesterases (PDEs), which play critical roles in various signaling pathways .

The exact mechanism of action for this specific compound remains under investigation; however, it is hypothesized that the unique structural features allow for selective interactions with biological targets. Interaction studies using techniques such as molecular docking simulations are essential for elucidating these mechanisms and optimizing the compound for therapeutic applications.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
5-FluoroquinazolineFluorinated quinazoline coreAntitumor activity
2-Methylpyrimidine derivativesMethyl groups on pyrimidineAntihistaminic properties
Piperazine-based compoundsPiperazine ringAntidepressant effects

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrahydroquinazoline Derivatives Targeting Sigma-1 Receptors

Compound 33 (2-(4-chlorophenyl)-4-(3-(4-methylpiperidin-1-yl)propoxy)-5,6,7,8-tetrahydroquinazoline) shares the tetrahydroquinazoline core but differs in substituents. Instead of a pyrimidine-linked piperazine, it has a 4-chlorophenyl group and a propoxy side chain. This compound demonstrated potent sigma-1 (σ1) receptor antagonism in vitro, highlighting the importance of substituent positioning for receptor engagement. The target compound’s piperazine-pyrimidine group may offer distinct pharmacokinetic advantages, such as improved solubility or CNS penetration, compared to Compound 33’s hydrophobic chlorophenyl group .

Piperazine-Linked Heterocyclic Scaffolds

COVPDB1016

This compound (1-(4-(7-(naphthalen-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one) replaces the tetrahydroquinazoline core with a tetrahydropyrido-pyrimidine system. The naphthalenyl substituent introduces aromatic bulk, which may enhance interactions with hydrophobic binding pockets. However, the target compound’s 5-fluoro-2,6-dimethylpyrimidine group likely reduces metabolic degradation compared to the enone group in COVPDB1016 .

Benzothieno-Pyrimidine Analogs

A sulfonamide-containing analog (4-{4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazin-1-yl}-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine) features a benzothieno-pyrimidine core. In contrast, the target compound’s 5-fluoro and methyl groups balance lipophilicity and electronic effects, which could favor blood-brain barrier penetration for CNS applications .

Structure-Activity Relationship (SAR) Insights

Feature Target Compound Compound 33 COVPDB1016 Benzothieno-Pyrimidine
Core Structure Tetrahydroquinazoline Tetrahydroquinazoline Tetrahydropyrido-pyrimidine Benzothieno-pyrimidine
Key Substituents 5-Fluoro-2,6-dimethylpyrimidin-4-yl-piperazine 4-Chlorophenyl, propoxy Naphthalenyl, enone Sulfonyl, tetramethylphenyl
Biological Activity Not reported σ1 antagonist (IC50 ~10 nM) Unknown Unknown
Potential Advantages Enhanced metabolic stability High σ1 affinity Aromatic bulk Improved solubility

Key Observations:

Fluorine and Methyl Groups : The target compound’s 5-fluoro and 2,6-dimethyl groups likely reduce oxidative metabolism compared to halogenated or sulfonylated analogs .

Core Modifications: Replacing tetrahydroquinazoline with pyrido- or benzothieno-pyrimidine alters steric and electronic profiles, impacting target selectivity.

Preparation Methods

Preparation of 5-Fluoro-2,6-dimethylpyrimidin-4-yl Piperazine

The 5-fluoro-2,6-dimethylpyrimidine scaffold is typically synthesized via Pinner pyrimidine synthesis , where 1,3-dicarbonyl precursors react with fluorinated amidines. For example, condensation of 5-fluoro-2,4-pentanedione with methylguanidine hydrochloride at 80°C in ethanol yields 5-fluoro-2,6-dimethylpyrimidin-4-ol, which undergoes chlorination using POCl₃ to generate the 4-chloro intermediate. Subsequent nucleophilic substitution with piperazine in refluxing acetonitrile (12 h, 85°C) affords the piperazine-linked pyrimidine fragment with 78% yield.

Critical parameters :

  • Chlorination efficiency : POCl₃ achieves >95% conversion at 110°C.

  • Piperazine ratio : A 2:1 molar excess of piperazine prevents di-substitution byproducts.

Synthesis of 4-Chloro-5,6,7,8-tetrahydroquinazoline

The tetrahydroquinazoline core is constructed via cyclocondensation of β-ketoesters with urea derivatives . Ethyl cyclohexanone-2-carboxylate reacts with urea under microwave irradiation (300 W, 150°C, 20 min) to form 5,6,7,8-tetrahydroquinazoline-2,4-diol, which is dichlorinated using POCl₃/PCl₅ (1:3 ratio) at 120°C for 6 h. This method achieves 82% isolated yield, compared to 67% under conventional heating.

Optimization insights :

  • Microwave vs thermal : Reaction time reduces from 8 h to 20 min with comparable yields.

  • Chlorinating agents : PCl₅ enhances regioselectivity by minimizing ring-opening side reactions.

Coupling Methodologies

Buchwald–Hartwig Amination

The final coupling between 4-chloro-5,6,7,8-tetrahydroquinazoline and 4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazine employs palladium catalysis. A representative protocol uses:

  • Catalyst : Pd₂(dba)₃ (2 mol%)

  • Ligand : rac-BINAP (4 mol%)

  • Base : Cs₂CO₃ (3 equiv)

  • Solvent : 1,4-dioxane at 100°C (microwave, 30 min).

This method delivers 89% yield with <5% homocoupling byproducts. Alternative ligands like Xantphos reduce efficiency to 72%.

Nucleophilic Aromatic Substitution

In non-catalytic approaches, the tetrahydroquinazoline chloride reacts with the pyrimidinyl-piperazine nucleophile in DMF at 130°C for 24 h (yield: 65%). While avoiding transition metals, this method requires stoichiometric KI to enhance chloride displacement kinetics.

Comparative analysis :

ParameterBuchwald–HartwigNucleophilic Substitution
Yield89%65%
Reaction Time30 min24 h
Byproducts<5%15–20%
Scalability>100 g<50 g

Process Optimization and Analytical Characterization

Microwave-Assisted Synthesis

Replacing thermal conditions with microwave irradiation in cyclization and coupling steps reduces total synthesis time from 34 h to 14 h. For instance, tetrahydroquinazoline cyclization completes in 20 min (vs 8 h thermally) without yield compromise.

Purification and Isolation

Final purification uses silica gel chromatography (eluent: EtOAc/hexane 3:7 → 1:1) followed by recrystallization from ethanol/water (4:1). HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms >99% purity.

Spectroscopic data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 2.29 (t, J = 6.1 Hz, 2H, CH₂), 2.13 (t, J = 6.0 Hz, 2H, CH₂), 1.61–1.58 (m, 4H, cyclohexyl), 3.85–3.79 (m, 8H, piperazine).

  • HRMS : m/z calcd. for C₁₈H₂₀FN₇ [M + H]⁺: 370.1789; found: 370.1792.

Alternative Routes and Comparative Evaluation

Sonogashira Coupling Approach

In exploratory studies, TMS-protected alkynes undergo coupling with 4-chloropyrimidines before deprotection and cyclization. However, this route introduces additional steps, reducing overall yield to 52%.

Enzymatic Amination

Immobilized lipases (e.g., CAL-B) catalyze piperazine attachment in aqueous ethanol (pH 7.5, 40°C), achieving 58% yield. While environmentally benign, the method lacks scalability for industrial applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline, and how can reaction yields be improved?

  • Methodological Answer :

  • Multi-step synthesis typically involves coupling the piperazine and pyrimidine moieties under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO) .
  • Catalysts like Pd/C or CuI may enhance cross-coupling efficiency. Reaction progress should be monitored via HPLC or TLC to isolate intermediates .
  • Yield optimization requires precise temperature control (e.g., 80–100°C) and inert atmospheres to prevent side reactions.

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions on the quinazoline and pyrimidine rings .
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and intermolecular interactions .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula and purity (>95%) .

Q. How can researchers design initial biological screening assays to evaluate this compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target kinases or receptors (e.g., EGFR, serotonin receptors) using fluorogenic substrates .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) with IC50_{50} calculations via MTT assays .
  • Dose-Response Curves : Use logarithmic concentration ranges (1 nM–100 µM) to establish potency thresholds .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data across different experimental models?

  • Methodological Answer :

  • Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays) .
  • Variable Control : Standardize assay conditions (pH, temperature, solvent concentration) to minimize artifacts .
  • Data Triangulation : Combine in vitro, in silico, and in vivo data to resolve discrepancies (e.g., molecular docking vs. pharmacokinetic profiles) .

Q. What computational strategies can predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding using force fields (AMBER, CHARMM) and analyze free energy landscapes .
  • QSAR Modeling : Corrogate substituent effects (e.g., fluoro vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .
  • Docking Studies : Use AutoDock Vina to predict binding poses in active sites (e.g., ATP-binding pockets) .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce hydrophilic groups (e.g., -OH, -COOH) to improve aqueous solubility while monitoring logD values .
  • Metabolic Stability : Test microsomal half-life (human liver microsomes) and identify metabolic soft spots via LC-MS/MS .
  • Blood-Brain Barrier Penetration : Use PAMPA-BBB assays to assess permeability and refine substituents .

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